N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with a 3-chloro-4-methoxyphenyl group, a morpholin-4-yl ethyl group, and a 1-methyl group.
Preparation Methods
The synthesis of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent substitution reactions. . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Hydrolysis: Hydrolysis reactions can lead to the formation of corresponding hydrolyzed products.
Scientific Research Applications
N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with similar compounds such as:
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H24ClN7O2 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H24ClN7O2/c1-26-18-14(12-22-26)17(23-13-3-4-16(28-2)15(20)11-13)24-19(25-18)21-5-6-27-7-9-29-10-8-27/h3-4,11-12H,5-10H2,1-2H3,(H2,21,23,24,25) |
InChI Key |
NVSSYFAFBYZZCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCCN4CCOCC4 |
Origin of Product |
United States |
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